
5-(Dimethylsulfamoyl)furan-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Dimethylsulfamoyl)furan-2-carboxylic acid, also known as DFCA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DFCA is a furan derivative that contains a sulfonamide group, which makes it an attractive target for drug development.
Aplicaciones Científicas De Investigación
Conversion of Biomass to Furan Derivatives
Furan derivatives, including 5-hydroxymethylfurfural (HMF) and its derivatives, have been highlighted as versatile reagents, known as platform chemicals, for their potential in replacing non-renewable hydrocarbon sources. These compounds, derived from plant biomass such as hexose carbohydrates and lignocellulose, show promise in the chemical industry for the production of polymers, functional materials, fuels, solvents, pharmaceuticals, and more, offering a sustainable alternative feedstock (Chernyshev, Kravchenko, & Ananikov, 2017).
Biocatalytic Valorization of Furans
The inherent instability of furans, such as furfural and 5-hydroxymethylfurfural, poses challenges for their synthetic modifications. Biocatalysis, due to the high selectivity of enzymes and mild reaction conditions, offers an alternative route for the valorization of these furans into useful products. This approach can potentially minimize byproducts, impurities, wastes, and simplify downstream processing, making it a greener alternative for furan transformation (Domínguez de María & Guajardo, 2017).
Liquid-liquid Extraction for Carboxylic Acids
Research on the recovery of carboxylic acids from aqueous streams via liquid-liquid extraction has implications for the production of furan-derived compounds. This is particularly relevant in processes aiming to utilize renewable resources like biomass for the generation of chemicals. The review of liquid-liquid extraction-based processes for carboxylic acids highlights the energy efficiency and applicability to low acid concentrations, which is crucial for the sustainable production of bio-based furan derivatives (Reyhanitash et al., 2018).
Overview of the Biphasic Dehydration of Sugars to Furfural
The transformation of sugars from lignocellulosic biomass into furfural, a key furan derivative, via biphasic dehydration has been extensively reviewed. This process, crucial for the valorization of biomass into valuable chemicals, emphasizes the importance of selecting appropriate solvents for performance and environmental considerations. Such research underpins the development of green chemistry approaches in the production of furan-based compounds, including potential applications of 5-(Dimethylsulfamoyl)furan-2-carboxylic acid (Esteban, Vorholt, & Leitner, 2020).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Propiedades
IUPAC Name |
5-(dimethylsulfamoyl)furan-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO5S/c1-8(2)14(11,12)6-4-3-5(13-6)7(9)10/h3-4H,1-2H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNURVCAXNLHGKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(O1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-chlorophenyl)-N'-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]oxamide](/img/structure/B2521691.png)
![N-benzyl-3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B2521694.png)
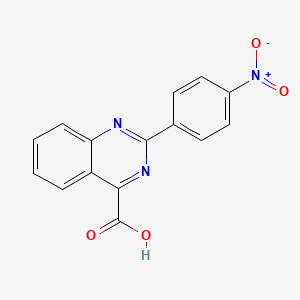
![tert-butyl N-[4-(3-aminophenyl)oxan-4-yl]carbamate](/img/structure/B2521697.png)
![N-(2,4-difluorophenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2521698.png)
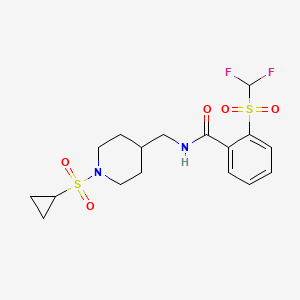
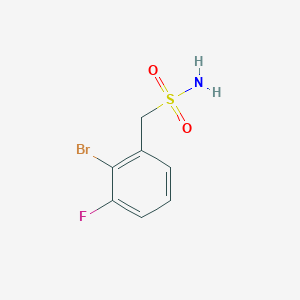
![3-(phenylthio)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2521704.png)
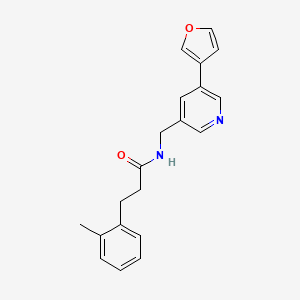
![(Z)-ethyl 2-((2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate](/img/structure/B2521707.png)
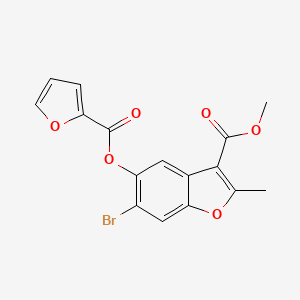
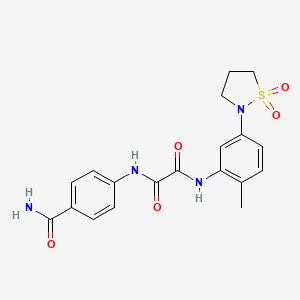
![4-methyl-2-phenyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B2521710.png)